8-Chloro-2'-deoxyadenosine

Overview

Description

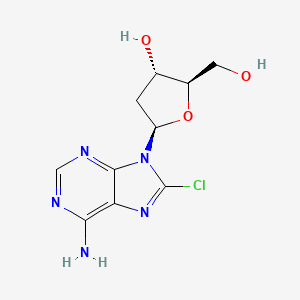

8-Chloro-2'-deoxyadenosine (8-Cl-dAdo) is a modified nucleoside that is used in various scientific research applications. 8-Cl-dAdo is a derivative of 2'-deoxyadenosine, a naturally occurring nucleoside found in DNA and RNA strands. 8-Cl-dAdo is a useful tool for researchers in the fields of biochemistry, physiology, and genetics, as it can be used to manipulate and modify genetic material to study various biological processes. This article will discuss the synthesis method of 8-Cl-dAdo, its scientific research applications, the mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis and Biological Activity

8-Chloro-2'-deoxyadenosine (8-Cl-dAdo) and its derivatives have been explored for their biological activities and potential applications in treating various diseases. A study focused on the synthesis of derivatives of 2-chloro-2′-deoxyadenosine, including those with secondary 6-NH2 groups or an 8-Br substituent, tested their inhibitory activity against leukemic cell lines. The 8-Br derivatives showed notable inhibitory activity, while base-modified congeners were not active, highlighting the specificity of structural modifications on biological activity (Kazimierczuk, Vilpo, & Seela, 1992).

Inhibition of Bacterial Purine-Nucleoside Phosphorylase

Research has shown that 2-Chloro-2'-deoxyadenosine (CldAdo) and its analogues are effective inhibitors of the bacterial (Escherichia coli) purine-nucleoside phosphorylase (PNP), with significant implications for developing antibacterial strategies. This study suggests that CldAdo and its analogues could be potent selective inhibitors of bacterial phosphorylases, offering a new class of cytotoxic agents that are resistant to degradation by enteric bacteria (Bzowska & Kazimierczuk, 1995).

Fluorescent Nucleoside Analogs

The synthesis and spectroscopic characterization of 8-vinyl-deoxyadenosine (8vdA), a new fluorescent analog of deoxyadenosine, have been reported. This compound, absorbing and emitting in the same wavelength range as the commonly used 2′-deoxyribosyl-2-aminopurine, shows potential for sensitive detection in nucleic acid research, providing an alternative with improved properties for studying DNA interactions and dynamics (Gaied et al., 2005).

Toxicity Toward Lymphocytes

Studies on 2-chlorodeoxyadenosine (CdA) have demonstrated its marked toxicity toward human T-lymphoblastoid cell lines and effectiveness against L1210 leukemia in vivo. This research has examined CdA's toxicity across various human cell lines, highlighting its potential as an immunosuppressive or antileukemic agent due to its selective toxicity toward dividing and resting lymphocytes (Carson, Wasson, Taetle, & Yu, 1983).

Effects on DNA Synthesis

The incorporation of 8-Cl-dAdo into synthetic DNA oligonucleotides has been explored to determine its effects on DNA synthesis by the Klenow fragment of Escherichia coli DNA Polymerase I. This study found that 8-Cl-dAdo in a DNA template results in polymerase pausing, affecting the efficiency of DNA synthesis and indicating its potential use in studying DNA replication and repair mechanisms (Chen, Bahr, & Sheppard, 2003).

Mechanism of Action

Target of Action

8-Chloro-2’-deoxyadenosine, also known as Cladribine or 2-chloro-2ʹ‑deoxyadenosine, is a synthetic adenosine analogue . Its primary targets are lymphocytes, particularly B cells . The compound is activated in cells when it is phosphorylated by deoxycytidine kinase .

Mode of Action

The triphosphorylated active form of 8-Chloro-2’-deoxyadenosine is cytotoxic and resistant to breakdown by adenosine deaminase . It disrupts DNA synthesis and repair, thereby inducing apoptosis . In most cell types, the drug is inactivated through dephosphorylation by 5ʹ-nucleotidase, but in lymphocytes, and particularly B cells, the kinase:phosphatase ratio is high, so the drug remains active and preferentially depletes these cells, leaving other cell types unaffected .

Biochemical Pathways

8-Chloro-2’-deoxyadenosine affects the purine metabolism pathway . It irreversibly converts adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine . This conversion disrupts the normal functioning of the pathway, leading to downstream effects such as the induction of apoptosis in targeted cells .

Pharmacokinetics

For longer storage periods, it is recommended to store the compound in the freezer, preferably in freeze-dried form .

Result of Action

The result of 8-Chloro-2’-deoxyadenosine’s action is the preferential depletion of lymphocytes, particularly B cells . This leads to a disruption in DNA synthesis and repair in these cells, inducing apoptosis . This makes 8-Chloro-2’-deoxyadenosine effective in the treatment of diseases characterized by overactive or dysfunctional lymphocytes, such as multiple sclerosis .

Action Environment

The action of 8-Chloro-2’-deoxyadenosine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility . Furthermore, the presence of other compounds, such as other medications or substances in the body, can potentially interact with 8-Chloro-2’-deoxyadenosine and affect its action.

Biochemical Analysis

Biochemical Properties

8-Chloro-2’-deoxyadenosine is an adenosine analog that acts as a smooth muscle vasodilator . It has also been shown to inhibit cancer progression

Cellular Effects

8-Chloro-2’-deoxyadenosine has been shown to have effects on various types of cells and cellular processes . It can induce DNA damage and trigger the apoptotic cascade . It also disrupts the integrity of mitochondria from primary chronic lymphocytic leukemia (B-CLL) cells .

Molecular Mechanism

It is known that it can induce DNA damage and apoptosis in cells . It is also suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

8-Chloro-2’-deoxyadenosine has sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, it is recommended to store it in the freezer, preferably in freeze-dried form .

Dosage Effects in Animal Models

The effects of 8-Chloro-2’-deoxyadenosine on animal models have not been extensively studied. It has been used in a rabbit model of subarachnoid hemorrhage (SAH), where it was found to prevent cerebrovascular changes .

Metabolic Pathways

8-Chloro-2’-deoxyadenosine is involved in purine metabolism . It irreversibly converts adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine . It interacts with enzymes such as adenosine deaminase in this process .

Transport and Distribution

It has been found in the brain, indicating that it can cross the blood-brain barrier .

Subcellular Localization

Given its involvement in purine metabolism, it is likely to be found in the cytoplasm where this metabolic pathway occurs .

Properties

IUPAC Name |

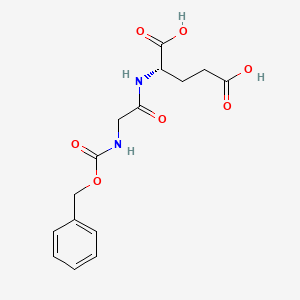

(2R,3S,5R)-5-(6-amino-8-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O3/c11-10-15-7-8(12)13-3-14-9(7)16(10)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,13,14)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQZLVMNWNFWCR-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2Cl)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2Cl)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.